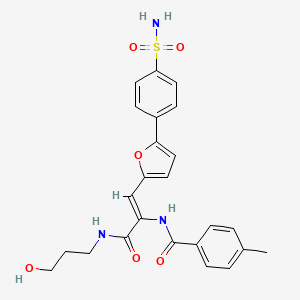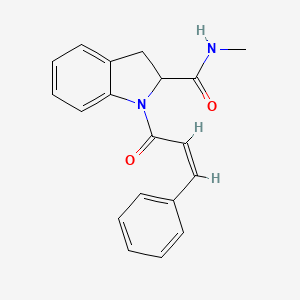![molecular formula C23H27N3O4S2 B2469132 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941972-61-8](/img/structure/B2469132.png)
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves determining the structure of the compound using techniques like NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Benzodiazepine and Nicotinic Pathways
The compound LQFM032, structurally similar to the specified chemical, demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways in a pharmacological evaluation. The study suggested that the compound did not alter mnemonic activity, indicating a specific interaction with anxiety-related neural pathways without impacting memory functions (Brito et al., 2017).
Drug Metabolism and Disposition
A study on the compound SB-649868, which has structural similarities, provided insights into the disposition and metabolism of the substance in humans. The research detailed the pathways and rates of metabolism, indicating the primary route of metabolism and the principal metabolites involved. This information is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Metabolic Pathways
Another study focused on the urinary metabolism of zipeprol, a compound with partial structural similarity, in humans and animals. The research identified the main metabolic pathways and metabolites, providing a foundation for understanding the biotransformation of such compounds in biological systems (Constantin & Pognat, 1978).
Metabolic Characterization of Novel Inhibitors
The metabolic profile of venetoclax, a B-cell lymphoma-2 inhibitor, was characterized in humans, highlighting the absorption, metabolism, and excretion patterns. This study showcased how similar compounds might be processed in the body, emphasizing the importance of understanding metabolic pathways for therapeutic applications (Liu et al., 2017).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves predicting potential applications and areas of study for the compound.
Please note that these analyses require specialized knowledge and equipment. If you’re working in a lab, please consult with a supervisor or a safety officer before handling any unknown compounds. If you’re a student, please ask your teacher for guidance. If you’re just curious, there are many resources available online to learn more about chemistry. I hope this helps! 😊
Propiedades
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-32(28,29)18-8-6-17(7-9-18)15-20(27)25-11-13-26(14-12-25)23-24-21-19(30-3)10-5-16(2)22(21)31-23/h5-10H,4,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLPSVMLNWOVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

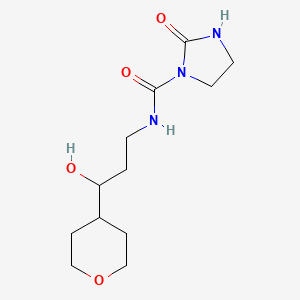
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)
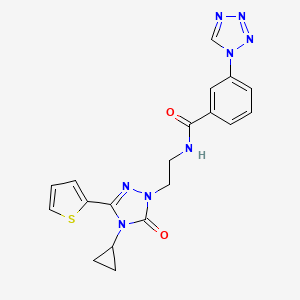
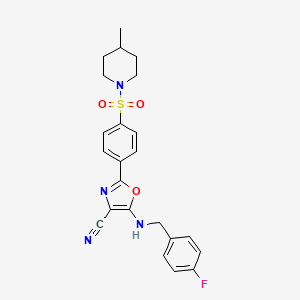
![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
